molecular formula C7H11NO2 B054867 (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-80-8

(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

Cat. No. B054867
M. Wt: 141.17 g/mol
InChI Key: AYSYNORIIRYEHP-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of applications, including drug discovery and development, as well as in the study of various biochemical and physiological processes.

Mechanism Of Action

The exact mechanism of action of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not yet fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity and leading to a variety of physiological and biochemical effects.

Biochemical And Physiological Effects

Studies have shown that (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can have a variety of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in lab experiments is its unique structure and potential for use in a variety of applications. However, there are also some limitations to its use, including the potential for toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research involving (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One area of particular interest is in the development of new drugs and therapies based on its unique structure and potential for modulating various signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of scientific fields.

Synthesis Methods

The synthesis of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can be achieved through a number of different methods, including the use of various reagents and catalysts. One commonly used method involves the reaction of a substituted oxazoline with an aldehyde in the presence of a Lewis acid catalyst. This method has been shown to be highly effective in producing high yields of the desired compound.

Scientific Research Applications

The unique structure of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has led to its use in a variety of scientific research applications. One area of particular interest is in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of various signaling pathways.

properties

CAS RN

120529-80-8

Product Name

(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7+/m1/s1

InChI Key

AYSYNORIIRYEHP-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](ON2C1)C=O

SMILES

C1CC2CC(ON2C1)C=O

Canonical SMILES

C1CC2CC(ON2C1)C=O

synonyms

Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-, cis- (9CI)

Origin of Product

United States

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